molecular formula C19H23NO2S2 B2518523 3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2319832-05-6

3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No.: B2518523
CAS No.: 2319832-05-6
M. Wt: 361.52
InChI Key: SVUVPNNSDLIRHQ-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a complex organic compound characterized by the presence of a phenylthio group, a thiophene ring, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as phenylthiol, thiophene, and tetrahydropyran derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of 3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of efficient catalysts to speed up the reactions.

    Solvents: Selection of appropriate solvents to enhance reaction rates and facilitate product isolation.

    Purification: Implementation of large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene or tetrahydropyran rings.

    Substitution: Various substituents can be introduced into the phenylthio or thiophene rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Thiophene Derivatives: From reduction reactions.

    Substituted Phenylthio and Thiophene Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Materials Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The phenylthio and thiophene groups can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylthio)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide: Similar structure but with a thiophene ring at a different position.

    3-(phenylthio)-N-((4-(furan-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide: Contains a furan ring instead of a thiophene ring.

    3-(phenylthio)-N-((4-(pyridin-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The unique combination of the phenylthio, thiophene, and tetrahydropyran moieties in 3-(phenylthio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c21-18(7-13-24-17-4-2-1-3-5-17)20-15-19(8-10-22-11-9-19)16-6-12-23-14-16/h1-6,12,14H,7-11,13,15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUVPNNSDLIRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCSC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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